molecular formula C15H17NO B132024 Prodan CAS No. 70504-01-7

Prodan

Cat. No. B132024
CAS RN: 70504-01-7
M. Wt: 227.3 g/mol
InChI Key: MPPQGYCZBNURDG-UHFFFAOYSA-N
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Description

Prodan is a fluorescent dye, a derivative of naphthalene, used as a membrane probe with environment-sensitive coloration . It is also a non-covalently bonding probe for proteins . Prodan was proposed as a membrane dye by Weber and Farris in 1979 .


Synthesis Analysis

Based on the chemistry of Prodan, four novel fluorescent nucleosides, PDN X (X = U, C, A, and G), were designed and synthesized. A Prodan fluorophore was attached at pyrimidine C5 or purine C8 .


Molecular Structure Analysis

Prodan is a push-pull dye with a large excited-state dipole moment, making it highly sensitive to the polarity of its environment . The structure of Prodan is characterized by a broad TRIR signal, indicating the presence of the same S1 (ππ*) excited state .


Chemical Reactions Analysis

The fluorescent spectra of Prodan in solvents of different polarities were analyzed by decomposing the spectrum into two Gaussian bands and by computing the Decay Associated Spectra (DAS) with time-resolved fluorescence .


Physical And Chemical Properties Analysis

Prodan has a molar mass of 227.307 g·mol −1 and a melting point of 137 °C (279 °F; 410 K) . Its absorption lies in the UV range (361 nm in methanol), but two-photon excitation techniques have been successfully applied .

Scientific Research Applications

1. Biophysics and Biochemistry

Summary:

Prodan is a fluorescent probe that has gained popularity in biophysics and biochemistry. It was specifically designed to be sensitive to changes in the environment’s polarity. When exposed to different solvents or biological systems, Prodan’s fluorescent emission spectrum shifts significantly. This property makes it a valuable tool for studying molecular interactions, membrane dynamics, and lipid-protein interactions.

Methods of Application:

Researchers use Prodan by incorporating it into lipid bilayers, micelles, or protein structures. The probe’s fluorescence intensity and spectral shifts provide insights into the local polarity and hydration of the surrounding environment. Techniques such as fluorescence spectroscopy, fluorescence lifetime measurements, and steady-state fluorescence can be employed to study Prodan-labeled systems.

Results and Outcomes:

Studies using Prodan have revealed crucial information about lipid bilayer properties, protein conformational changes, and membrane fluidity. For example, Prodan has been used to investigate lipid phase transitions, protein-lipid interactions, and the effects of cholesterol on membrane organization. Quantitative data obtained from fluorescence measurements allow researchers to model lipid-protein interactions and understand cellular processes at the molecular level .

2. Cell Biology and Membrane Studies

Summary:

Prodan’s sensitivity to polarity changes makes it an excellent choice for cell biology and membrane studies. By labeling cellular membranes or specific organelles with Prodan, researchers can visualize membrane dynamics, lipid rafts, and lipid-protein interactions.

Methods of Application:

To study cell membranes, Prodan can be incorporated into liposomes, cell membranes, or lipid droplets. Fluorescence microscopy and confocal imaging are commonly used techniques to visualize Prodan-labeled structures. Researchers can also perform fluorescence recovery after photobleaching (FRAP) experiments to assess membrane fluidity and lateral diffusion.

Results and Outcomes:

Prodan-labeled cells reveal dynamic membrane regions, lipid rafts, and lipid-protein interactions. Quantitative analysis of fluorescence intensity and diffusion rates provides insights into membrane organization and lipid mobility. Researchers have used Prodan to investigate lipid asymmetry, membrane fusion, and lipid-protein binding in live cells .

3. Chemical Sensors and Environmental Monitoring

Summary:

Prodan’s responsiveness to environmental polarity changes extends to chemical sensing applications. It can serve as a fluorescent sensor for detecting solvent polarity, micellar environments, and changes in local hydrophobicity.

Methods of Application:

In chemical sensors, Prodan is immobilized on solid supports or incorporated into polymer matrices. When exposed to different solvents or analytes, its fluorescence properties change. Researchers measure these changes using spectrofluorometers or handheld fluorimeters.

Results and Outcomes:

Prodan-based chemical sensors have been used to monitor solvent polarity, detect surfactants, and assess environmental pollution. The probe’s sensitivity allows for real-time monitoring of changes in hydrophobicity, making it valuable for environmental monitoring and quality control .

Safety And Hazards

Prodan may cause skin or eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Prodan-type dyes are expected to find a variety of applications as environmentally sensitive probes and labels in biology due to their superior spectroscopic and solvatochromic properties .

properties

IUPAC Name

1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPQGYCZBNURDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990711
Record name 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prodan

CAS RN

70504-01-7
Record name 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70504-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prodan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRODAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KRL7R0ZB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75,700
Citations
A Balter, W Nowak, W Pawełkiewicz… - Chemical physics letters, 1988 - Elsevier
… This does not seem to be a plausible explanation for PRODAN with a dimethylamino group in position 2 where the steric hindrance is smaller. For a ketone like PRODAN in …
Number of citations: 147 www.sciencedirect.com
BJH Verhaar, A Prodan, M Nieuwdorp, M Muller - Nutrients, 2020 - mdpi.com
Gut microbiota and its metabolites such as short chain fatty acids (SCFA), lipopolysaccharides (LPS), and trimethylamine-N-oxide (TMAO) impact cardiovascular health. In this review, …
Number of citations: 188 www.mdpi.com
EK Krasnowska, E Gratton, T Parasassi - Biophysical journal, 1998 - cell.com
… of Prodan … Prodan fluorescence arising from water, we introduce a three-wavelength generalized polarization method that makes it possible to separate the spectral properties of Prodan …
Number of citations: 203 www.cell.com
R Prodan, S Ostermann - 2009 10th IEEE/ACM International …, 2009 - ieeexplore.ieee.org
With an increasing number of providers claiming to offer Cloud infrastructures, there is a lack in the community for a common terminology, accompanied by a clear definition and …
Number of citations: 301 ieeexplore.ieee.org
E Prodan - Journal of Physics A: Mathematical and Theoretical, 2011 - iopscience.iop.org
The progress in the field of topological insulators is impetuous, being sustained by a suite of exciting results on three fronts: experiment, theory and numerical simulation. Very often, the …
Number of citations: 204 iopscience.iop.org
T Parasassi, EK Krasnowska, L Bagatolli… - Journal of …, 1998 - Springer
… in the gel phase, the PRODAN emission spectra reported in Fig. … By observing LAURDAN's and PRODAN's GP values (see … the polarhead pretransition only in the case of PRODAN (Fig. …
Number of citations: 718 link.springer.com
F Moyano, MA Biasutti, JJ Silber… - The Journal of Physical …, 2006 - ACS Publications
… The vesicle solutions loaded with PRODAN were typically … amount of DOPC and PRODAN in chloroform (Sintorgan, HPLC … PRODAN in water as a function of PRODAN concentration. […
Number of citations: 104 pubs.acs.org
CA Haskard, ECY Li-Chan - Journal of Agricultural and Food …, 1998 - ACS Publications
… A procedure was established using PRODAN to determine protein … by PRODAN and of OVA measured by ANS - , and had no significant effect on the S 0 of OVA measured by PRODAN. …
Number of citations: 454 pubs.acs.org
OA Kucherak, P Didier, Y Mély… - The Journal of Physical …, 2010 - ACS Publications
… This is exactly twice the corresponding value for Prodan (7.0 D) measured in the present study. The obtained transition dipole moment for Prodan is in line with the previously reported …
Number of citations: 222 pubs.acs.org
R Karmakar, A Samanta - The Journal of Physical Chemistry A, 2002 - ACS Publications
Room temperature ionic liquids have emerged as nature-friendly media suitable for various applications. In this work, steady-state and time-resolved fluorescence behavior of coumarin …
Number of citations: 232 pubs.acs.org

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